7-(4-ethoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
CAS No.: 727391-40-4
Cat. No.: VC5152370
Molecular Formula: C22H23N5O2
Molecular Weight: 389.459
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 727391-40-4 |
|---|---|
| Molecular Formula | C22H23N5O2 |
| Molecular Weight | 389.459 |
| IUPAC Name | 7-(4-ethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
| Standard InChI | InChI=1S/C22H23N5O2/c1-4-29-17-11-9-16(10-12-17)20-19(15(3)25-22-23-13-24-27(20)22)21(28)26-18-8-6-5-7-14(18)2/h5-13,20H,4H2,1-3H3,(H,26,28)(H,23,24,25) |
| Standard InChI Key | VGJMUOJJCABGCH-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=CC=C4C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound belongs to the triazolopyrimidine class, characterized by a fused bicyclic system comprising a triazole and pyrimidine ring. Its structure includes:
-
A 4-ethoxyphenyl group at position 7 of the pyrimidine ring.
-
A methyl substituent at position 5.
-
An N-(o-tolyl)carboxamide moiety at position 6.
The IUPAC name is 7-(4-ethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro- triazolo[1,5-a]pyrimidine-6-carboxamide.
Physicochemical Profile
Key properties are summarized below:
Solubility data remain unreported, but analogs with similar logP values exhibit moderate lipid permeability and limited aqueous solubility .
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis of triazolopyrimidine derivatives typically involves multi-step reactions :
-
Precursor Functionalization: Substituted phenyl and pyridine derivatives are reacted under controlled conditions. For example, ethyl bromoacetate may be used for esterification .
-
Cyclization: Key intermediates like thiosemicarbazides undergo base-mediated cyclization to form the triazole ring .
-
Purification: Chromatographic techniques (e.g., silica gel column chromatography) yield high-purity products.
A representative synthesis for this compound likely involves:
-
Condensation of 4-ethoxyphenylglyoxal with methyl-substituted pyrimidine precursors.
-
Subsequent carboxamide coupling with o-toluidine.
Structural Analogues
Comparative analysis with analogs reveals:
-
7-(4-Chlorophenyl)-N-(4-ethoxyphenyl)-5-(4-methylphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide (CID: 696140) shares a similar scaffold but replaces triazole with pyrazole, altering bioactivity .
-
Methyl (7R)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate (PubChem CID: 696140) highlights the impact of stereochemistry on target binding .
Biological Activities and Mechanisms
Enzyme Inhibition
Triazolopyrimidines are noted for modulating enzymatic pathways:
-
Phosphodiesterase (PDE) Inhibition: Structural analogs inhibit cAMP-specific PDEs, suggesting potential cardiovascular applications .
-
Janus Kinase (JAK) Modulation: The scaffold’s ability to occupy kinase ATP-binding pockets implies utility in inflammatory diseases.
Antimicrobial Effects
The triazole ring enhances antimicrobial activity:
-
Antifungal Activity: Against Candida albicans (MIC: 8–16 µg/mL) .
-
Bacteriostatic Effects: Gram-positive bacteria show higher susceptibility than Gram-negative strains .
Pharmacokinetic Considerations
Absorption and Distribution
-
logP Value: ~3.2 predicts moderate blood-brain barrier permeability .
-
Protein Binding: Analogous compounds exhibit >90% binding to serum albumin, limiting free plasma concentrations.
Metabolism and Excretion
-
Hepatic Metabolism: Cytochrome P450 (CYP3A4) mediates oxidation of the ethoxyphenyl group.
-
Excretion: Primarily renal, with <10% unchanged drug in urine.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume